molecular formula C11H10ClNO4 B1331851 N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloroacetamide CAS No. 85590-94-9

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloroacetamide

Cat. No.: B1331851
CAS No.: 85590-94-9
M. Wt: 255.65 g/mol
InChI Key: VFZJXKHAFWSVGO-UHFFFAOYSA-N
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Description

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloroacetamide is an organic compound that belongs to the class of benzodioxole derivatives This compound is characterized by the presence of an acetyl group, a benzodioxole ring, and a chloroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloroacetamide typically involves the following steps:

    Formation of the benzodioxole ring: This can be achieved by the cyclization of catechol derivatives with appropriate reagents.

    Acetylation: The benzodioxole ring is then acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Chloroacetamide formation: The final step involves the reaction of the acetylated benzodioxole with chloroacetyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloroacetamide can undergo various chemical reactions, including:

    Substitution reactions: The chloroacetamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the acetyl and benzodioxole groups.

    Hydrolysis: The chloroacetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products Formed

    Substitution reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloroacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloroacetamide involves its interaction with specific molecular targets. The chloroacetamide moiety can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The benzodioxole ring may also interact with biological membranes or receptors, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-acetyl-1,3-benzodioxol-5-yl)-3,5-dinitrobenzamide
  • N-(6-acetyl-1,3-benzodioxol-5-yl)-1,3-benzodioxole-5-carboxamide
  • N-(6-acetyl-1,3-benzodioxol-5-yl)-3-chlorobenzamide

Uniqueness

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloroacetamide is unique due to the presence of the chloroacetamide group, which imparts distinct reactivity and potential biological activity compared to its analogs. The combination of the benzodioxole ring and the chloroacetamide moiety makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO4/c1-6(14)7-2-9-10(17-5-16-9)3-8(7)13-11(15)4-12/h2-3H,4-5H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZJXKHAFWSVGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1NC(=O)CCl)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358955
Record name N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85590-94-9
Record name N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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